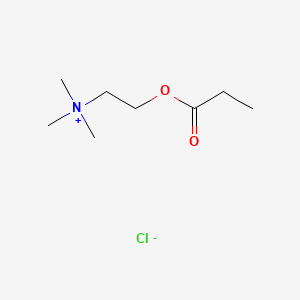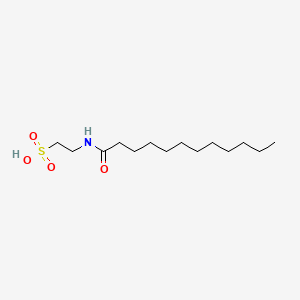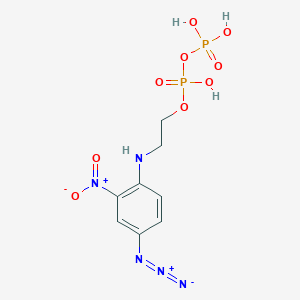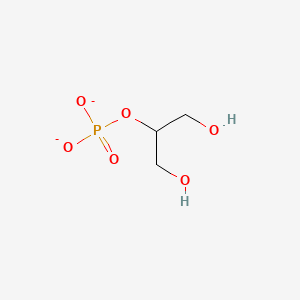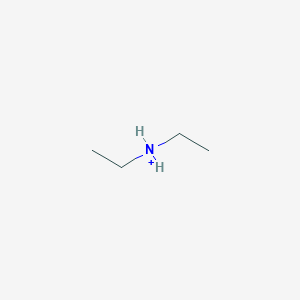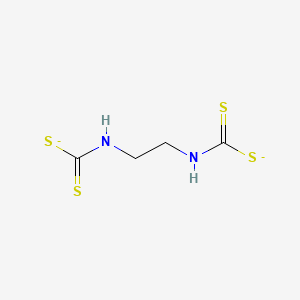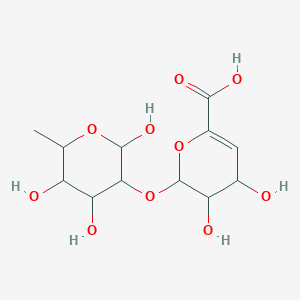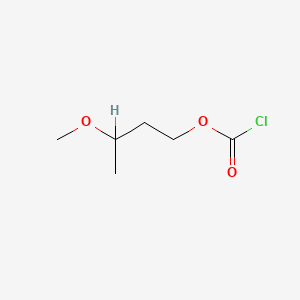![molecular formula C21H21BrClN2+ B1227105 1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B1227105.png)
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium is a member of imidazoles.
Applications De Recherche Scientifique
Antiviral Activity
1-[(4-Bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium and its derivatives have demonstrated notable antiviral activity. A study found that a derivative of this compound showed high antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).
Antibacterial and Antifungal Properties
The compound has been associated with significant antibacterial and antifungal properties. Research has shown that certain derivatives exhibit a broad spectrum of activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans (Demchenko et al., 2021).
Structural Analyses and Synthesis Methods
Studies focusing on the structural analysis and synthesis methods of this compound and its related derivatives have been conducted. These studies provide insights into the molecular structure and potential pathways for synthesizing various derivatives with potential pharmacological applications (Potikha, Turelyk & Kovtunenko, 2011), (Demchenko et al., 2020).
Crystallographic Studies
Crystallographic studies have been conducted to understand the molecular and crystal structure of related compounds. These studies are crucial in determining the physical characteristics and potential interactions of the molecule (Yépes et al., 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (Sharma et al., 2018).
Antimicrobial Activity
The derivatives of this compound have been found to possess a broad spectrum of antimicrobial activity, effective against both bacteria and fungi. This suggests potential for development into new antimicrobial drugs (Demchenko et al., 2021).
Chemical Synthesis
Research on the chemical synthesis of azolo[a]pyridines from related compounds has been conducted, offering insights into the synthetic pathways and potential applications of these molecules (Potikha, Turelik & Kovtunenko, 2012).
Propriétés
Nom du produit |
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium |
|---|---|
Formule moléculaire |
C21H21BrClN2+ |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium |
InChI |
InChI=1S/C21H21BrClN2/c22-18-9-5-16(6-10-18)14-24-15-20(17-7-11-19(23)12-8-17)25-13-3-1-2-4-21(24)25/h5-12,15H,1-4,13-14H2/q+1 |
Clé InChI |
VGTLRNPQZKPXHY-UHFFFAOYSA-N |
SMILES |
C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br |
SMILES canonique |
C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



